Superior Metabolic Stability of the Sulfolane Head Group vs. Classic Urea-Based GIRK Modulators
The dominant differential advantage of the scaffold containing the 1,1-dioxidotetrahydrothiophen-3-yl group is its documented improvement in metabolic stability compared to first-generation urea-based GIRK channel activators. While direct head-to-head intrinsic clearance data for CAS 898413-55-3 is not publicly available, the Sharma et al. (2021) study directly demonstrates that incorporating this novel sulfone-based head group is a key strategy for achieving improved metabolic stability over prototypical urea-based compounds within the same chemical series [1]. This is a critical procurement consideration, as it implies compounds built on this scaffold are less likely to suffer from high first-pass metabolism, a major failure point for neurological agents.
| Evidence Dimension | Metabolic Stability (Qualitative Tier 1 DMPK Assessment) |
|---|---|
| Target Compound Data | Incorporates the 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) head group. The Sharma et al. study identifies this group as part of a design strategy that yields 'improved metabolic stability over the prototypical urea-based compounds' in the GIRK1/2 series [1]. |
| Comparator Or Baseline | Prototypical urea-based GIRK channel activators (first-generation compounds) [1]. |
| Quantified Difference | Not quantifiable as a direct fold-change for this specific compound; the effect is a reported qualitative class-wide improvement [1]. |
| Conditions | Tier 1 DMPK assays for a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers (Sharma et al., 2021) [1]. |
Why This Matters
For researchers procuring a GIRK-focused chemical probe, the sulfone scaffold's established improvement in metabolic stability over older urea-based series offers a higher probability of success in downstream in vivo studies.
- [1] Sharma, S., et al. (2021). RSC Medicinal Chemistry, 12(8), 1366-1373. View Source
